molecular formula C8H7BClFO4 B1465782 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID CAS No. 957066-03-4

2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID

Cat. No.: B1465782
CAS No.: 957066-03-4
M. Wt: 232.4 g/mol
InChI Key: XAEGZJJQEKHVDK-UHFFFAOYSA-N
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Description

2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-fluoro-5-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-5(9(13)14)6(10)3-7(4)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGZJJQEKHVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674325
Record name [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-03-4
Record name [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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